![molecular formula C13H10BrN3O2 B13852698 5-(4-bromophenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13852698.png)
5-(4-bromophenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-bromophenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromophenoxy group enhances its reactivity and potential for various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one typically involves the condensation of 6-amino-2-thiouracil with 3-(4-bromophenyl)-1-(4-fluorophenyl)-2-propen-1-one in dimethylformamide (DMF) under reflux conditions . This reaction forms the pyrido[2,3-d]pyrimidine core, which is then further functionalized to introduce the bromophenoxy group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
化学反应分析
Types of Reactions
5-(4-bromophenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (MeONa) in butanol (BuOH) can be used for substitution reactions.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid can be used to oxidize the bromophenoxy group.
Cyclization: Cyclization reactions often require the use of bases like ammonium acetate (NH4OAc) under reflux conditions.
Major Products
The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidines, which can exhibit different biological activities depending on the substituents introduced.
科学研究应用
5-(4-bromophenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound to study the mechanisms of action of pyrido[2,3-d]pyrimidines in biological systems.
作用机制
The mechanism of action of 5-(4-bromophenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenoxy group enhances its binding affinity to these targets, leading to inhibition or modulation of their activity . This can result in various biological effects, including antimicrobial and anticancer activities.
相似化合物的比较
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidin-7-ones: These are isomers of pyrido[2,3-d]pyrimidin-5-ones and also show significant biological activities.
Pyrimido[4,5-d]pyrimidines: These compounds have a different ring fusion pattern but share similar chemical properties and biological activities.
Uniqueness
The uniqueness of 5-(4-bromophenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromophenoxy group enhances its potential for various chemical transformations and interactions with biological targets.
属性
分子式 |
C13H10BrN3O2 |
|---|---|
分子量 |
320.14 g/mol |
IUPAC 名称 |
5-(4-bromophenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C13H10BrN3O2/c14-8-1-3-9(4-2-8)19-11-5-6-15-12-10(11)7-16-13(18)17-12/h1-6H,7H2,(H2,15,16,17,18) |
InChI 键 |
DSWYPVAIZRFXCT-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C=CN=C2NC(=O)N1)OC3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


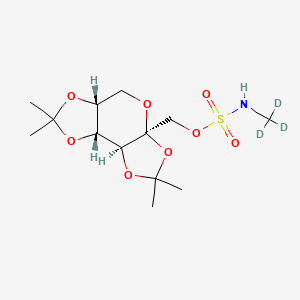
![1-{[2-(3-Chlorophenyl)pyrimidin-5-yl]oxy}-2-methylpropan-2-ol](/img/structure/B13852627.png)

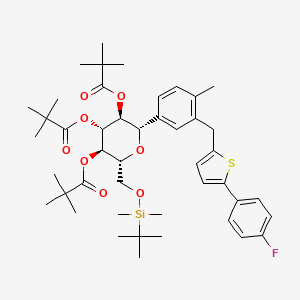
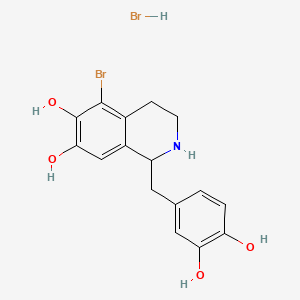
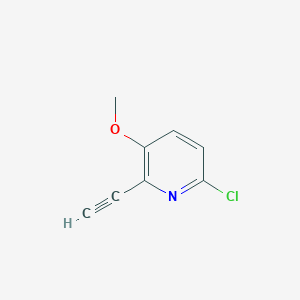
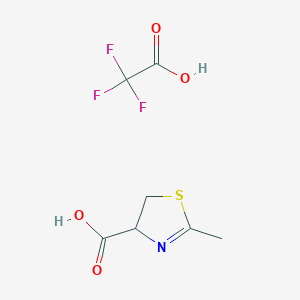
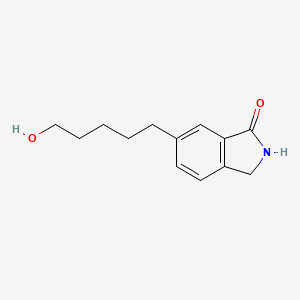
![(1R)-2-[[2-(4-Aminophenyl)ethyl]amino]-1-phenylethyl 2-amino-4-thiazoleacetate Hydrochloride](/img/structure/B13852677.png)
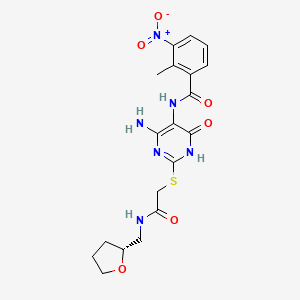
![methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-(2,3,4,5,6-pentadeuteriophenyl)butyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B13852693.png)
![(S)-7,8-Bis((tert-butyldimethylsilyl)oxy)-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B13852703.png)
![[2-[(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate](/img/structure/B13852705.png)
![2-(2,4-difluorophenyl)-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylacetamide;hydrochloride](/img/structure/B13852713.png)
